Piperazine, 1-(3-(diethylamino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)-
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Overview
Description
Piperazine, 1-(3-(diethylamino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- is a complex organic compound that features a piperazine ring substituted with a diethylamino-pyridinyl group and an indol-2-ylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(diethylamino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethylamine under controlled conditions.
Substitution with Diethylamino-Pyridinyl Group: The piperazine ring is then reacted with 3-(diethylamino)-2-pyridinecarboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired substitution.
Attachment of Indol-2-ylcarbonyl Group: The final step involves the reaction of the intermediate product with indole-2-carboxylic acid, again using a coupling agent to facilitate the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-(diethylamino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-(3-(diethylamino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug design and development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(diethylamino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.
Indole derivatives: Compounds containing the indole moiety with various substitutions.
Pyridine derivatives: Compounds with the pyridine ring and different functional groups.
Uniqueness
Piperazine, 1-(3-(diethylamino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
136816-78-9 |
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Molecular Formula |
C22H27N5O |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
[4-[3-(diethylamino)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C22H27N5O/c1-3-25(4-2)20-10-7-11-23-21(20)26-12-14-27(15-13-26)22(28)19-16-17-8-5-6-9-18(17)24-19/h5-11,16,24H,3-4,12-15H2,1-2H3 |
InChI Key |
ZAMVXPFADIPTSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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